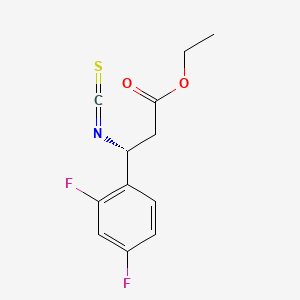
(R)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate is a chemical compound characterized by the presence of an ethyl ester group, a difluorophenyl group, and an isothiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate typically involves the reaction of ethyl (3R)-3-(2,4-difluorophenyl)-3-hydroxypropanoate with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform, and requires careful temperature control to ensure the formation of the desired isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Addition Reactions: The compound can undergo addition reactions with amines, leading to the formation of urea derivatives.
Oxidation and Reduction: While less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are common nucleophiles used in substitution and addition reactions.
Solvents: Dichloromethane, chloroform, and acetonitrile are frequently used solvents.
Catalysts: In some reactions, catalysts such as bases (e.g., triethylamine) or acids (e.g., hydrochloric acid) are employed to facilitate the reaction.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Urea Derivatives: Resulting from addition reactions with amines.
Scientific Research Applications
Ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through the modification of these biomolecules, potentially altering their function and activity. Molecular targets may include enzymes and receptors involved in critical cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenyl isothiocyanate: Shares the difluorophenyl and isothiocyanate groups but lacks the ethyl ester moiety.
Ethyl 3-isothiocyanatopropanoate: Contains the ethyl ester and isothiocyanate groups but lacks the difluorophenyl group.
Uniqueness
Ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the difluorophenyl and isothiocyanate groups enhances its chemical versatility and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H11F2NO2S |
|---|---|
Molecular Weight |
271.28 g/mol |
IUPAC Name |
ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate |
InChI |
InChI=1S/C12H11F2NO2S/c1-2-17-12(16)6-11(15-7-18)9-4-3-8(13)5-10(9)14/h3-5,11H,2,6H2,1H3/t11-/m1/s1 |
InChI Key |
NHSSEOHCROFICA-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=C(C=C(C=C1)F)F)N=C=S |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















